3,4,4-Trifluoroazepane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

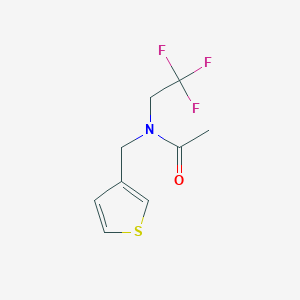

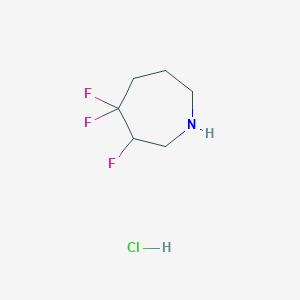

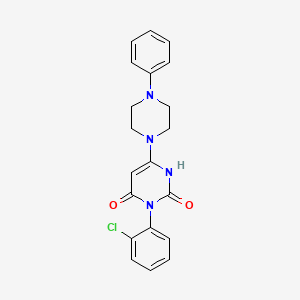

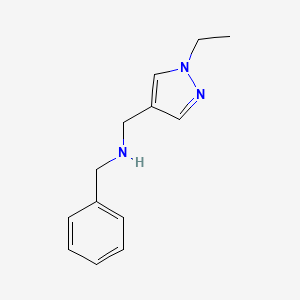

3,4,4-Trifluoroazepane hydrochloride is a chemical compound with the IUPAC name this compound . It has a molecular weight of 189.61 . The compound is typically stored at temperatures between 2-8°C . It appears as a white to yellow solid .

Molecular Structure Analysis

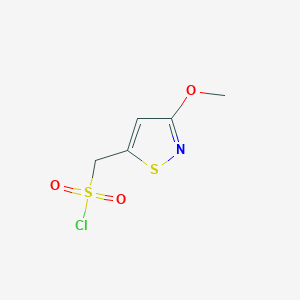

The molecular formula of this compound is C6H11ClF3N . The InChI code is 1S/C6H10F3N.ClH/c7-5-4-10-3-1-2-6(5,8)9;/h5,10H,1-4H2;1H . This indicates that the molecule consists of a six-membered azepane ring with three fluorine atoms attached to the 3rd and 4th carbon atoms, and a hydrochloride group attached to the nitrogen atom.Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 189.61 . The compound is typically stored at temperatures between 2-8°C . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the search results.Aplicaciones Científicas De Investigación

Corrosion Inhibition

Triazole derivatives have been investigated for their effectiveness in corrosion inhibition. For example, studies have demonstrated the use of 4H-triazole derivatives for protecting mild steel against corrosion and dissolution in hydrochloric acid solutions. These compounds, including 3,5-diphenyl-4H-1,2,4-triazole and others, exhibit varying degrees of inhibitive efficiency, which largely depends on the type and nature of the substituents present in the inhibitor molecule. Polarization curves have indicated that these triazoles act as mixed-type inhibitors in acidic environments, with the adsorption of these derivatives on the steel surface following the Langmuir isotherm model (Bentiss et al., 2007).

Fluorinated Compounds in Organic Synthesis

Trifluoromethyl groups are increasingly important in pharmaceutical and agrochemical compounds due to their electron-withdrawing properties and ability to influence molecular properties significantly. An efficient method for appending CF3 groups to a broad range of aryl substrates has been developed, utilizing a carefully optimized palladium catalyst. This process facilitates the transformation of various substrates, including heterocycles, under mild conditions, and tolerates a wide range of functional groups. Such methodologies highlight the versatility of trifluoromethyl groups in enhancing the applicability of organic molecules as pharmaceuticals and agrochemicals (Cho et al., 2010).

Ionic Liquids

Azepane, a seven-member alicyclic secondary amine, has been utilized to synthesize a new family of room temperature ionic liquids. These transformations are not only significant for mitigating disposal issues related to diamine production byproducts in the polyamide industry but also for exploring the application potential of azepanium-based ionic liquids in various domains. The structural features of cations and anions in these ionic liquids influence their density, viscosity, and conductivity, thereby offering insights into their application potential across different chemical processes (Belhocine et al., 2011).

Safety and Hazards

The safety information available indicates that 3,4,4-Trifluoroazepane hydrochloride may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338) .

Propiedades

IUPAC Name |

3,4,4-trifluoroazepane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-5-4-10-3-1-2-6(5,8)9;/h5,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFQTASGJABVQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(CNC1)F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-dimethyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2891146.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxyethyl)oxamide](/img/structure/B2891158.png)